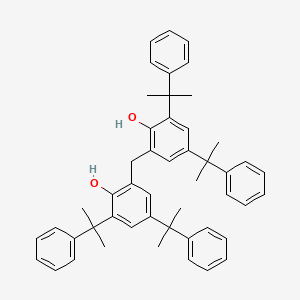
Phenol, 2,2'-methylenebis[4,6-bis(1-methyl-1-phenylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 2,2’-methylenebis[4,6-bis(1-methyl-1-phenylethyl)-] is a synthetic organic compound known for its antioxidant properties. It is widely used in various industrial applications, particularly in the stabilization of polymers and plastics. The compound’s structure consists of two phenol groups connected by a methylene bridge, with additional bulky substituents that enhance its stability and effectiveness as an antioxidant.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,2’-methylenebis[4,6-bis(1-methyl-1-phenylethyl)-] typically involves the reaction of phenol with formaldehyde in the presence of an acid or base catalyst. The reaction proceeds through the formation of a methylene bridge between the phenol molecules. The bulky substituents are introduced through alkylation reactions using appropriate alkylating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Phenol, 2,2’-methylenebis[4,6-bis(1-methyl-1-phenylethyl)-] undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to its corresponding hydroquinone derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include quinones, hydroquinones, and various substituted phenolic derivatives .
Scientific Research Applications
Phenol, 2,2’-methylenebis[4,6-bis(1-methyl-1-phenylethyl)-] has a wide range of scientific research applications:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of plastics and rubbers.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in pharmaceuticals as an antioxidant additive.
Industry: Widely used in the stabilization of fuels, lubricants, and other industrial products.
Mechanism of Action
The antioxidant mechanism of Phenol, 2,2’-methylenebis[4,6-bis(1-methyl-1-phenylethyl)-] involves the donation of hydrogen atoms from the phenolic groups to free radicals, thereby neutralizing them and preventing oxidative damage. The bulky substituents enhance the compound’s stability and effectiveness by providing steric hindrance, which protects the phenolic groups from rapid degradation .
Comparison with Similar Compounds
Similar Compounds
- Phenol, 2,2’-methylenebis[6-(1,1-dimethylethyl)-4-methyl-]
- Phenol, 2,2’-methylenebis[6-tert-butyl-4-methylphenol]
- Phenol, 2,2’-methylenebis[6-tert-butyl-p-cresol]
Uniqueness
Phenol, 2,2’-methylenebis[4,6-bis(1-methyl-1-phenylethyl)-] is unique due to its specific substituents, which provide enhanced antioxidant properties compared to similar compounds. The presence of 1-methyl-1-phenylethyl groups increases the compound’s steric hindrance, making it more effective in preventing oxidative degradation.
Properties
CAS No. |
71113-23-0 |
|---|---|
Molecular Formula |
C49H52O2 |
Molecular Weight |
672.9 g/mol |
IUPAC Name |
2-[[2-hydroxy-3,5-bis(2-phenylpropan-2-yl)phenyl]methyl]-4,6-bis(2-phenylpropan-2-yl)phenol |
InChI |
InChI=1S/C49H52O2/c1-46(2,36-21-13-9-14-22-36)40-30-34(44(50)42(32-40)48(5,6)38-25-17-11-18-26-38)29-35-31-41(47(3,4)37-23-15-10-16-24-37)33-43(45(35)51)49(7,8)39-27-19-12-20-28-39/h9-28,30-33,50-51H,29H2,1-8H3 |
InChI Key |
BDZGHYNUCXZCMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC(=C(C(=C2)C(C)(C)C3=CC=CC=C3)O)CC4=C(C(=CC(=C4)C(C)(C)C5=CC=CC=C5)C(C)(C)C6=CC=CC=C6)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


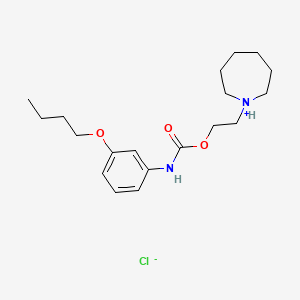
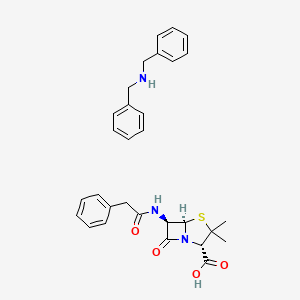
![5-[(1-Hydroxynaphthalene-2-carbonyl)-[[3-(octadecanoylamino)phenyl]methyl]amino]benzene-1,3-dicarboxylic acid](/img/structure/B13753269.png)
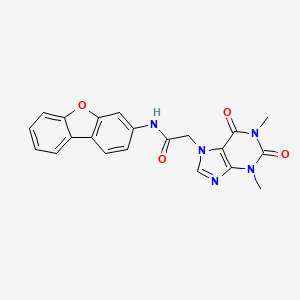
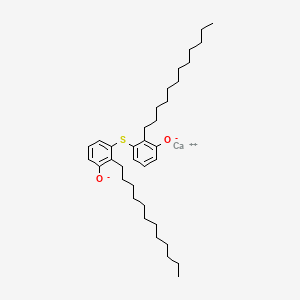
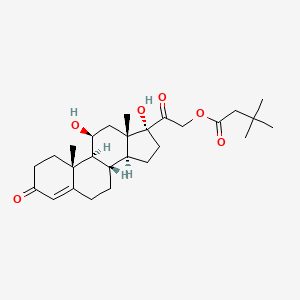
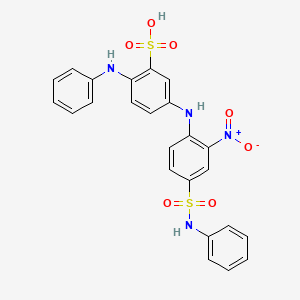
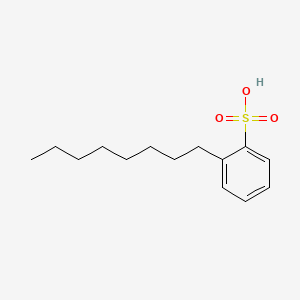
![Tris[(2-ethylhexanoyl)oxy]methylstannane](/img/structure/B13753328.png)
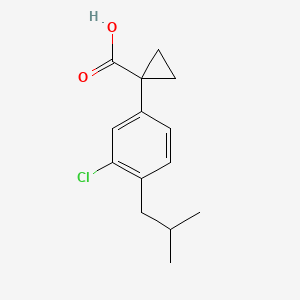

![[Dimethyl(2-phenylethyl)silyl]methyl acetate](/img/structure/B13753339.png)


